molecular formula C19H16F2N4O2S2 B2925972 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide CAS No. 946206-60-6

4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2925972
CAS No.: 946206-60-6
M. Wt: 434.48
InChI Key: UFRRJGZDOCPGAN-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide features a fused heterocyclic core of [1,2,4]triazolo[3,2-b][1,3]thiazole, substituted at the 2-position with a 2-fluorophenyl group. At the 6-position, an ethyl linker connects the core to a sulfonamide group, which is further substituted with a 2-methyl-4-fluorophenyl moiety.

Properties

IUPAC Name

4-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S2/c1-12-10-13(20)6-7-17(12)29(26,27)22-9-8-14-11-28-19-23-18(24-25(14)19)15-4-2-3-5-16(15)21/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRRJGZDOCPGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling with the sulfonamide moiety. Common reagents used in these reactions include fluorinated aromatic compounds, triazole precursors, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential as a pharmaceutical agent due to its unique structure and biological activity. It may be explored for its therapeutic effects in treating various diseases.

    Industry: The compound’s properties make it suitable for use in materials science, such as developing new polymers or coatings with specific characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of fluorine atoms and the triazole-thiazole core can enhance its binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole/Thiazole Cores

Compound Name / ID Core Structure Key Substituents Biological Activity/Properties
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole - 2-Fluorophenyl at C2
- Ethyl-sulfonamide (2-methyl-4-fluorophenyl) at C6
Unknown (inferred kinase/antimicrobial activity)
N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide [1,2,4]Triazolo[3,2-b][1,3]thiazole - 4-Fluorophenyl at C2
- Ethyl-ethanediamide (4-methoxyphenyl) at C6
Antimicrobial/anticancer (structural inference)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole - 2,4-Difluorophenyl at N4
- Sulfonylphenyl (X = H, Cl, Br) at C5
Antifungal/antibacterial (synthesis-driven)
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 1,2,4-Triazole - 4-Bromophenyl at C4
- Sulfanyl-acetamide (2-fluorophenyl) at C3
Kinase inhibition (inferred from acetamide group)

Key Structural Differences and Implications

Fluorine Substitution Patterns: The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl in and 2,4-difluorophenyl in . Fluorine at the 2-position (target) may enhance lipophilicity and π-stacking compared to 4-position analogues.

Linker and Functional Groups: The ethyl-sulfonamide linker in the target compound differs from ethanediamide in and sulfanyl-acetamide in . Sulfonamide’s strong hydrogen-bonding capacity may improve protein interaction compared to amides.

Heterocyclic Core :

  • The triazolothiazole core (target) offers greater rigidity and π-conjugation than simpler triazoles (e.g., ), possibly enhancing binding specificity.

Pharmacological and Physicochemical Properties

Property Target Compound Similar Compound () Similar Compound ()
logP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower due to ethanediamide) ~4.0 (higher with Br/Cl substituents)
Solubility Low (sulfonamide polarity vs. F) Moderate (methoxy group enhances) Very low (halogenated aryl groups)
Metabolic Stability High (fluorine resists oxidation) Moderate (amide hydrolysis risk) Variable (depends on X = H, Cl, Br)

Biological Activity

The compound 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H17F2N7O2S
  • IUPAC Name : this compound

Pharmacological Profile

The biological activity of this compound is primarily attributed to its structural components, particularly the triazole and thiazole rings. These moieties are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial activity. For instance:

  • Triazole derivatives have been shown to possess antifungal and antibacterial properties. A review highlighted the effectiveness of various triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL .
  • The specific compound under discussion may also exhibit similar antimicrobial efficacy due to its structural similarities with known active triazole derivatives.

Anticancer Activity

The potential anticancer properties of sulfonamide derivatives have been explored in several studies. The incorporation of the triazole and thiazole rings into the sulfonamide framework may enhance its ability to inhibit cancer cell proliferation.

  • A study on related compounds demonstrated that triazole-fused structures exhibited potent activity against various cancer cell lines . The mechanisms often involve the inhibition of key enzymes involved in cell cycle regulation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis.
  • Molecular Interactions : The presence of fluorine atoms may enhance lipophilicity and improve binding affinity to target proteins or enzymes involved in disease pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Antibacterial Studies : A series of triazole derivatives were tested against drug-resistant strains of bacteria. Compounds with fluorinated phenyl groups showed enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Antifungal Efficacy : Research demonstrated that certain triazole derivatives exhibited potent antifungal activity against Candida albicans with MIC values significantly lower than standard antifungal agents like fluconazole .
  • In Vivo Studies : Animal models have been used to evaluate the efficacy of related compounds in inhibiting tumor growth. Results indicated a dose-dependent response in tumor suppression .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMIC/IC50 ValuesReference
AntibacterialTriazole Derivatives1–8 µg/mL
AntifungalTriazole DerivativesMIC: 0.5 µg/mL (C. albicans)
AnticancerSulfonamide DerivativesVaries by cell line

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